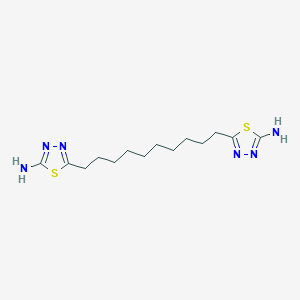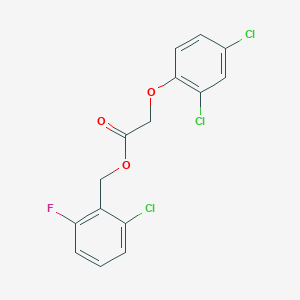![molecular formula C15H13Cl3N2OS B4716766 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B4716766.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea
Übersicht
Beschreibung
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture and forestry. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a selective herbicide that is effective against a wide range of weeds and grasses, making it an important tool for farmers and foresters.
Wirkmechanismus
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce chlorophyll content, inhibit photosynthesis, and cause oxidative stress. In addition, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has been shown to affect the activity of enzymes involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agriculture and forestry, making it readily available for use in lab experiments. Its selectivity and effectiveness against a wide range of weeds and grasses make it a useful tool for studying plant growth and development. However, it is important to note that N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea can have negative effects on non-target organisms, such as aquatic plants and animals.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea. One area of interest is in developing new formulations of the herbicide that are more effective against resistant weeds and grasses. Another area of interest is in studying the potential environmental impacts of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea and other herbicides on non-target organisms. Finally, there is a need for more research on the long-term effects of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea exposure on human health.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has been extensively studied for its use as a herbicide in agriculture and forestry. It has been shown to be effective against a wide range of weeds and grasses, including some that are resistant to other herbicides. In addition to its use as a herbicide, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has also been studied for its potential use in controlling algae blooms in waterways.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2OS/c16-10-1-4-12(5-2-10)22-8-7-19-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9H,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQAPDUMMGXSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4716731.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4716750.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4716755.png)
![N-[5-(2-{[2-(4-methylphenoxy)ethyl]thio}phenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4716760.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4716763.png)